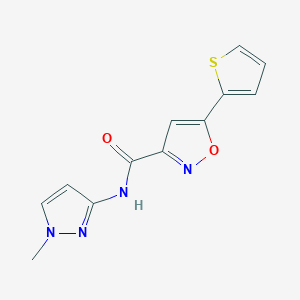![molecular formula C22H20N6O B4364243 2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER](/img/structure/B4364243.png)
2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER
Descripción general
Descripción
2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a synthetic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Métodos De Preparación
The synthesis of 2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves multiple steps. One common synthetic route includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression.
Comparación Con Compuestos Similares
Similar compounds to 2,4-DIMETHYLPHENYL [4-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity and have been evaluated for their cytotoxic activities against various cancer cell lines . The uniqueness of this compound lies in its specific substitution pattern, which may contribute to its distinct biological activity and selectivity.
Propiedades
IUPAC Name |
4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-14-4-9-19(15(2)10-14)29-12-16-5-7-17(8-6-16)20-25-22-18-11-24-27(3)21(18)23-13-28(22)26-20/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVVQEHYCUFDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4364171.png)
![2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4364173.png)
![N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B4364183.png)
![2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE](/img/structure/B4364187.png)
![2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE](/img/structure/B4364195.png)
![2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4364200.png)
![N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B4364201.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364207.png)
![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364208.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364228.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364237.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4364256.png)
![5-(2-thienyl)-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4364262.png)

